

## H4K16ac Chromatin Immunoprecipitation (ChIP): An Application Note and Detailed Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for performing Chromatin Immunoprecipitation (ChIP) to analyze the histone modification H4K16ac (acetylation of histone H4 at lysine 16). This protocol is designed for researchers in academia and industry investigating epigenetic modifications and their roles in gene regulation, disease pathogenesis, and as potential therapeutic targets.

#### Introduction

Histone H4 lysine 16 acetylation (H4K16ac) is a critical epigenetic mark primarily associated with active gene transcription and euchromatin. It is uniquely catalyzed by the histone acetyltransferase MOF (males absent on the first). Dysregulation of H4K16ac levels has been implicated in various diseases, including cancer and developmental disorders. Furthermore, H4K16ac plays a crucial role in the DNA damage response, where its presence is vital for the recruitment of repair machinery. ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) are powerful techniques to investigate the genomic localization of H4K16ac and its dynamics under different cellular conditions.

### **Quantitative Data Summary**

The following table summarizes typical quantitative parameters for a successful H4K16ac ChIP experiment. These values can serve as a starting point and may require optimization depending on the cell type and experimental goals.



| Parameter            | Recommended Range   | Notes  |
|----------------------|---|--|
| Starting Cell Number | 1 x 10^6 - 2 x 10^7 cells per<br>immunoprecipitation (IP) | Optimization is recommended. Fewer cells can be used with more sensitive downstream applications. For example, one protocol suggests starting with 2 x 10^6 cells per pulldown.[1] |
| H4K16ac Antibody     | 1 - 10 μg per IP  | The optimal antibody concentration should be determined by titration. Some protocols recommend using 10 µl of antibody per IP.   |
| Chromatin Shear Size | 200 - 1000 bp   | Sonication or enzymatic digestion should be optimized to achieve this fragment size range for optimal resolution.  |
| Protein A/G Beads    | 20 - 50 μL of bead slurry per IP                          | The amount may vary depending on the bead type and manufacturer.   |
| Input Chromatin      | 1 - 10% of total chromatin per                            | This serves as a control for normalization of the ChIP-qPCR data.  |
| Expected DNA Yield   | 1 - 10 ng per IP  | Yields are highly dependent on<br>the abundance of the H4K16ac<br>mark at the target loci and the<br>efficiency of the IP.   |

# Experimental Protocol: H4K16ac Chromatin Immunoprecipitation

This protocol is adapted for cultured mammalian cells.

#### I. Cell Culture and Crosslinking



- Culture cells to 70-80% confluency in the appropriate medium.
- To crosslink proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 μL of 37% formaldehyde to 10 mL of medium).
- Incubate for 10 minutes at room temperature with gentle shaking.
- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM (e.g., add 0.5 mL of 2.5 M glycine to 10 mL of medium).
- Incubate for 5 minutes at room temperature with gentle shaking.
- Scrape the cells and transfer the cell suspension to a conical tube.
- Centrifuge at 1,000 x g for 5 minutes at 4°C.
- · Wash the cell pellet twice with ice-cold PBS.

#### **II. Cell Lysis and Chromatin Shearing**

- Resuspend the cell pellet in 1 mL of Cell Lysis Buffer.
- Incubate on ice for 10 minutes.
- Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
- Discard the supernatant and resuspend the nuclear pellet in 500 μL of Nuclear Lysis Buffer.
- Incubate on ice for 10 minutes.
- Shear the chromatin by sonication. The sonication conditions (power, duration, and number of cycles) must be optimized for each cell type and sonicator to achieve fragments between 200 and 1000 bp.
- After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant containing the sheared chromatin to a new tube. This is the chromatin lysate.



#### III. Immunoprecipitation

- Take a 1-10% aliquot of the chromatin lysate to serve as the "input" control and store it at -20°C.
- Dilute the remaining chromatin lysate 1:10 with ChIP Dilution Buffer.
- Add 1-10 μg of H4K16ac antibody to the diluted chromatin.
- Incubate overnight at 4°C with rotation.
- Add 20-50 μL of pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.
- Incubate for 2-4 hours at 4°C with rotation.

#### IV. Washing and Elution

- Place the tubes on a magnetic rack to capture the beads.
- · Carefully remove and discard the supernatant.
- Perform the following series of washes by adding 1 mL of each buffer, rotating for 5 minutes at 4°C, capturing the beads on a magnetic rack, and discarding the supernatant:
  - Low Salt Wash Buffer (2 washes)
  - High Salt Wash Buffer (1 wash)
  - LiCl Wash Buffer (1 wash)
  - TE Buffer (2 washes)
- After the final wash, elute the chromatin from the beads by adding 250 μL of fresh Elution Buffer and incubating at 65°C for 15 minutes with gentle vortexing.
- Capture the beads on a magnetic rack and transfer the supernatant (the eluate) to a new tube.
- Repeat the elution step and pool the eluates.



#### V. Reverse Crosslinking and DNA Purification

- To the eluted chromatin and the "input" sample, add NaCl to a final concentration of 200 mM.
- Incubate at 65°C for at least 4 hours (or overnight) to reverse the crosslinks.
- Add 10 μg of RNase A and incubate at 37°C for 30 minutes.
- Add 20 μg of Proteinase K and incubate at 45°C for 1 hour.
- Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
- Resuspend the purified DNA in 30-50 μL of nuclease-free water.

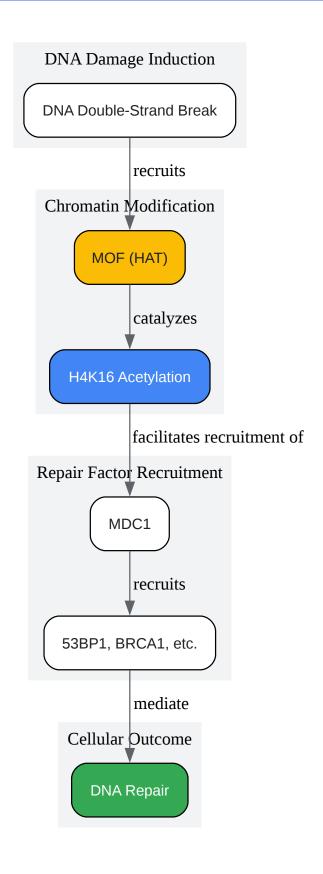
#### **VI. Analysis**

The purified DNA can be analyzed by qPCR using primers specific to target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

# Signaling Pathway and Experimental Workflow MOF-Mediated H4K16 Acetylation in DNA Damage Response

H4K16ac, catalyzed by the histone acetyltransferase MOF, is a key player in the cellular response to DNA double-strand breaks (DSBs).[2][3][4] Upon DNA damage, MOF is recruited to the break sites, leading to an increase in H4K16ac. This acetylation event is crucial for the recruitment of downstream DNA repair factors, such as MDC1, which in turn facilitates the accumulation of other repair proteins like 53BP1 and BRCA1, promoting efficient DNA repair.[2]





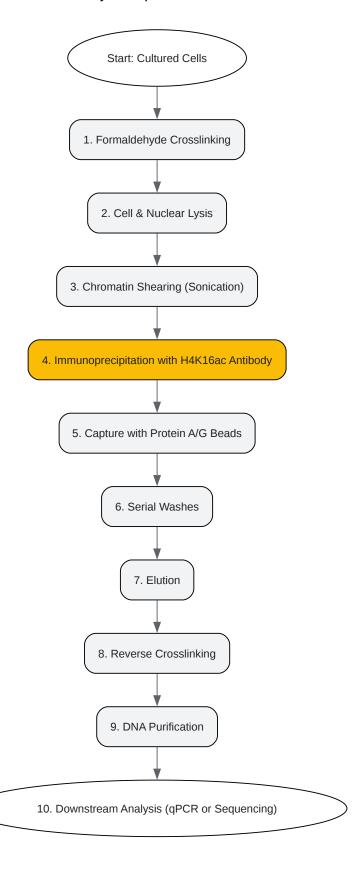
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Caption: MOF-mediated H4K16ac in the DNA damage response pathway.



#### **H4K16ac ChIP Experimental Workflow**

The following diagram illustrates the major steps involved in the H4K16ac ChIP protocol.





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Caption: Step-by-step workflow of the H4K16ac ChIP experiment.

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